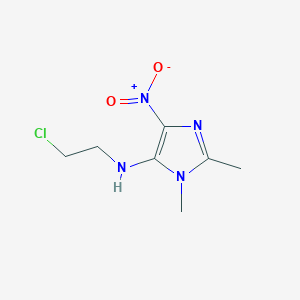![molecular formula C10H10F3N3O B7810915 2-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810915.png)
2-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group at the 4-position and an isopropyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one typically involves the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.
Introduction of the isopropyl group: This can be done through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds.
Aplicaciones Científicas De Investigación
2-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.
Mecanismo De Acción
The mechanism of action of 2-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the isopropyl group may influence its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but has an amino group instead of the pyrazolo[3,4-b]pyridine core.
Piritrexim: A synthetic antifolate with a similar trifluoromethyl group, used for its anti-tumor properties.
Uniqueness
2-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-5(2)16-4-6-7(10(11,12)13)3-8(17)14-9(6)15-16/h3-5H,1-2H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWQCYVNOWPCIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)N=C2N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C2C(=CC(=O)N=C2N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7810832.png)



![4-(difluoromethyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810862.png)
![3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810868.png)
![4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810875.png)
![2-butyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810887.png)
![4-(difluoromethyl)-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810892.png)
![2-(2,2-difluoroethyl)-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810895.png)
![2,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810905.png)
![4-(difluoromethyl)-3-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810912.png)
![4-(difluoromethyl)-2-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810913.png)
![6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7810921.png)
